![molecular formula C14H18Cl2N2O B5462267 N-(2,4-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide](/img/structure/B5462267.png)
N-(2,4-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-2,6-dimethyl-1-piperidinecarboxamide, commonly known as NDMA, is a synthetic organic compound that belongs to the family of piperidinecarboxamide derivatives. NDMA is widely used in scientific research as a pharmacological tool to study the physiological and biochemical effects of various drugs and compounds.
Mechanism of Action
NDMA acts as an agonist at the NMDA receptor, which is a subtype of glutamate receptor. NDMA binding to the NMDA receptor results in the influx of calcium ions into the cell, which triggers a cascade of biochemical and physiological events. NDMA-induced calcium influx is essential for the normal functioning of the nervous system, including synaptic plasticity, learning, and memory. However, excessive NDMA-induced calcium influx can lead to neuronal cell death and neurodegenerative diseases.
Biochemical and Physiological Effects
NDMA has a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. NDMA-induced calcium influx activates various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the protein kinase C (PKC) pathway. NDMA also induces the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids.
Advantages and Limitations for Lab Experiments
NDMA is a widely used pharmacological tool in scientific research due to its ability to activate the NMDA receptor and induce calcium influx. NDMA is relatively easy to synthesize and purify, and its effects are well-characterized. However, NDMA has some limitations for lab experiments. NDMA has a short half-life and is rapidly metabolized in vivo, which limits its duration of action. NDMA also has a narrow therapeutic window, and excessive NDMA-induced calcium influx can lead to neuronal cell death and neurodegenerative diseases.
Future Directions
NDMA has potential applications in various areas of scientific research, including neurodegenerative diseases, cancer, and cardiovascular diseases. Future research directions for NDMA include the development of more selective NMDA receptor agonists and antagonists, the investigation of the role of NDMA in synaptic plasticity and learning, and the development of NDMA-based therapeutic agents for neurodegenerative diseases.
Synthesis Methods
NDMA is synthesized by the reaction of 2,4-dichlorobenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent such as ethyl acetate or methanol. The overall yield of NDMA synthesis is approximately 50-60%.
Scientific Research Applications
NDMA is widely used in scientific research as a pharmacological tool to study the physiological and biochemical effects of various drugs and compounds. NDMA is used as a positive control in various assays, including the N-methyl-D-aspartate (NMDA) receptor assay, the glutamate receptor assay, and the glycine receptor assay. NDMA is also used to induce neurotoxicity in animal models to study the mechanisms of neuronal cell death and the potential therapeutic agents for neurodegenerative diseases.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-9-4-3-5-10(2)18(9)14(19)17-13-7-6-11(15)8-12(13)16/h6-10H,3-5H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRRIFPZJGILFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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